4-(2-Methoxyethyl)benzenesulfonyl chloride

Descripción general

Descripción

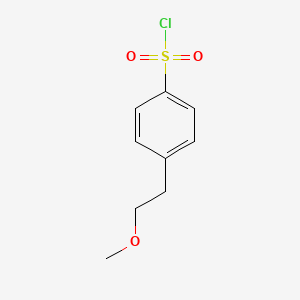

4-(2-Methoxyethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C(9)H({11})ClO(_3)S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxyethyl group attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride typically involves the sulfonation of 4-(2-Methoxyethyl)benzene. The process can be summarized as follows:

Sulfonation Reaction: 4-(2-Methoxyethyl)benzene is reacted with chlorosulfonic acid (ClSO(_3)H) under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Including distillation and recrystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

-

Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Common Reagents: Amines, alcohols, and thiols.

Conditions: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

-

Reduction: : The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state compounds.

Common Reagents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Conditions: Anhydrous conditions to prevent hydrolysis.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or phenols.

Sulfonyl Hydrides: Formed by reduction reactions.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Synthesis of Sulfonamides

4-(2-Methoxyethyl)benzenesulfonyl chloride is commonly used to synthesize sulfonamides, which are important in medicinal chemistry due to their antibacterial properties. The chlorosulfonyl group can react with amines to form sulfonamides, which can be further modified to enhance their biological activity.

2. Preparation of Bioconjugates

This compound can also be utilized in the preparation of bioconjugates, where it serves as a linker between biomolecules. Its ability to react selectively with nucleophiles makes it suitable for attaching drugs or fluorescent markers to proteins or peptides, facilitating targeted drug delivery and imaging applications.

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action : The antimicrobial efficacy is primarily attributed to the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.

2. Anticancer Properties

Emerging studies suggest that compounds derived from this compound may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

Mechanism of Action : The anticancer effects are believed to arise from the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of a sulfonamide derivative based on this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting potential therapeutic applications for treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro experiments demonstrated that derivatives significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating effective induction of programmed cell death.

Mecanismo De Acción

The mechanism by which 4-(2-Methoxyethyl)benzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in molecules, leading to the formation of sulfonamide and sulfonate derivatives.

Molecular Targets and Pathways

Nucleophilic Sites: Amines, alcohols, and thiols in target molecules.

Pathways: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Methoxyethoxy)benzenesulfonyl chloride: Similar structure but with an additional ethoxy group, leading to different reactivity and applications.

2-Mesitylenesulfonyl chloride: Contains a mesitylene group, which affects its steric and electronic properties.

Uniqueness

4-(2-Methoxyethyl)benzenesulfonyl chloride is unique due to its specific methoxyethyl group, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Actividad Biológica

4-(2-Methoxyethyl)benzenesulfonyl chloride, commonly referred to as mesyl chloride, is a sulfonyl chloride compound that has garnered attention in organic synthesis and proteomics due to its unique reactivity. This compound is characterized by a benzenesulfonyl group attached to a 2-methoxyethyl chain, making it a versatile reagent in various biological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13ClO2S

- Molecular Weight : 232.73 g/mol

This compound features a sulfonyl group (SO2) that is electron-withdrawing, enhancing the electrophilicity of the attached carbon chain, particularly in nucleophilic substitution reactions.

1. Methylation Agent in Proteomics

Mesyl chloride is primarily utilized as a methylating agent in proteomic studies. It reacts with primary amines, particularly the lysine residues on proteins, facilitating the introduction of methyl groups. This modification can significantly alter protein function, stability, and interactions with other biomolecules.

- Reaction Mechanism :

This reaction allows for further modifications or analyses of protein interactions, which are crucial for understanding cellular signaling pathways and protein functions.

2. Protecting Group in Organic Synthesis

In organic synthesis, mesyl chloride serves as a protecting group for alcohols and phenols. By forming stable ether linkages with hydroxyl groups, it prevents undesired reactions during subsequent synthetic steps. The mesylate group can be removed under specific conditions to regenerate the original hydroxyl functionality.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of various derivatives of sulfonyl chlorides, including mesyl chloride analogs, against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). These studies typically employ MTT assays to determine growth inhibitory concentrations (GI50).

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Mesyl Chloride Derivative A | MCF-7 | 8.03 |

| Mesyl Chloride Derivative B | MDA-MB-468 | 6.57 |

These results indicate that certain derivatives exhibit significant cytotoxicity at low concentrations, suggesting potential therapeutic applications in oncology.

Safety and Handling Precautions

Due to its corrosive nature and potential health hazards—including skin irritation and respiratory issues—proper safety measures must be taken when handling mesyl chloride:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Ventilation : Work should be conducted in a fume hood to avoid inhalation of harmful vapors.

- Disposal : Waste should be disposed of according to local regulations for hazardous materials.

Propiedades

IUPAC Name |

4-(2-methoxyethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-7-6-8-2-4-9(5-3-8)14(10,11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCSHZEPVGAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953903-65-6 | |

| Record name | 4-(2-methoxyethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.